Fostemsavir

Beschreibung

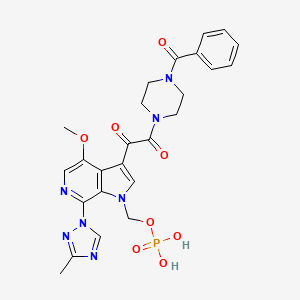

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMDAPWAQQTBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235596 | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>250mg/mL | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864953-29-7 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864953-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostemsavir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTEMSAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research on Fostemsavir

Elucidation of Temsavir's Binding to HIV-1 gp120

Temsavir (B1684575) exerts its antiviral effect by binding directly to the viral envelope glycoprotein (B1211001) 120 (gp120). dovepress.comeuropa.euasm.orgnatap.orgnih.gov This binding occurs at a conserved site within gp120, specifically near the CD4 binding site and under the β20-β21 loop. mdpi.comnih.govresearchgate.netoup.comasm.orgmdpi.comresearchgate.net Structural studies, including cocrystal structures of temsavir and related inhibitors bound to the gp140 SOSIP envelope, have provided high-resolution details of this binding interaction. mdpi.comoup.com These studies suggest that temsavir binds within gp120 and interacts with the β20-β21 bridging sheet near the CD4-binding pocket. oup.com

Interaction with the CD4 Binding Site and Conformational Changes

The binding of temsavir to gp120 is allosteric at higher concentrations, meaning it interferes with the ability of gp120 to bind to the host cell CD4 receptor. researchgate.net At lower concentrations, temsavir's binding stabilizes gp120 in a "closed" or "State 1" conformation. nih.govoup.commdpi.comresearchgate.net This stabilized closed conformation is not competent to engage the CD4 receptor. mdpi.comacs.org The binding of CD4 to gp120 typically triggers a series of conformational changes in the viral protein, which are necessary for subsequent steps in the entry process, such as coreceptor binding and membrane fusion. mdpi.comnih.govacs.orgrukobiahcp.com By locking gp120 into a closed state, temsavir prevents these required conformational changes. dovepress.comnatap.orgmdpi.comnih.govresearchgate.netoup.comrukobiahcp.comengland.nhs.uk

Research findings related to temsavir's binding and conformational effects include:

Detailed biochemical studies indicating that temsavir and its analogs bind to gp120 and stabilize a conformation incapable of binding the CD4 receptor. mdpi.com

Computational models predicting that temsavir binds adjacent to the CD4 binding loop and β20-β21 hairpin, stabilizing gp120 by preventing the rearrangement of the β20-β21 hairpin necessary for CD4 binding. mdpi.comnih.gov

Cocrystal structures confirming that attachment inhibitors like temsavir bind to gp120 at a site distinct from but near the CD4 binding site. acs.org

Evidence suggesting that temsavir binding stabilizes the closed, ground-state of the Env protein. nih.govacs.org

Prevention of Initial Viral Attachment and Entry into Host Cells

The primary consequence of temsavir binding to gp120 and stabilizing its closed conformation is the prevention of the initial attachment of the HIV-1 virion to the host cell CD4 receptor. dovepress.comguidetopharmacology.orgasm.orgnatap.orgmdpi.comnih.govresearchgate.netoup.comasm.orgacs.orgrukobiahcp.comengland.nhs.uktaylorandfrancis.comscientificarchives.com This action directly blocks the first step of viral entry. dovepress.comasm.orgnatap.orgrukobiahcp.com By preventing this initial interaction, temsavir effectively inhibits the virus from entering and infecting host CD4+ T cells and other immune cells. asm.orgnatap.orgnih.govrukobiahcp.comengland.nhs.ukscientificarchives.com This mechanism is distinct from inhibitors that act after attachment has occurred. taylorandfrancis.com

Data illustrating the impact of temsavir on viral entry can be seen in studies measuring the inhibition of gp120/CD4 binding. For example, one study reported an IC50 of 14 nM for a temsavir analog in a gp120/CD4 binding ELISA. acs.org

Impact on HIV-1 Viral Lifecycle Stages Beyond Attachment

While temsavir's primary mechanism is the prevention of initial attachment, some research suggests potential impacts on post-attachment steps. By preventing the necessary conformational changes in gp120 triggered by CD4 binding, temsavir indirectly prevents the subsequent engagement of coreceptors (CCR5 or CXCR4) and the conformational rearrangements in gp41 that lead to membrane fusion. mdpi.comrukobiahcp.com

Furthermore, some studies propose that temsavir may influence gp120-dependent post-attachment steps required for viral entry. nih.gov The stabilization of the closed Env conformation by temsavir is also preferably targeted by broadly neutralizing antibodies (bNAbs). nih.govmdpi.com Research suggests that temsavir may affect the recognition of HIV-1-infected cells by bNAbs and correlate with their capacity to mediate antibody-dependent cellular cytotoxicity (ADCC). nih.govmdpi.com This indicates a potential influence on immune-mediated clearance mechanisms beyond simply blocking entry. scientificarchives.com

Differentiation from Other HIV-1 Entry Inhibitors (e.g., Maraviroc (B1676071), Ibalizumab, Enfuvirtide)

Fostemsavir, through its active metabolite temsavir, belongs to the attachment inhibitor class, which is distinct from other classes of HIV-1 entry inhibitors such as CCR5 antagonists (e.g., maraviroc), CD4 post-attachment inhibitors (e.g., ibalizumab), and fusion inhibitors (e.g., enfuvirtide). dovepress.commdpi.comtaylorandfrancis.comaidsmap.comuw.edumdpi.com

Distinct Mechanisms of Action

These different classes of entry inhibitors target distinct steps in the HIV-1 entry process:

Attachment Inhibitors (Temsavir): Bind directly to gp120, preventing the initial interaction with the CD4 receptor. dovepress.comnatap.orgmdpi.comscientificarchives.comuw.edumdpi.com Temsavir locks gp120 into a closed conformation, blocking CD4 binding. dovepress.comnatap.orgrukobiahcp.comengland.nhs.uk

CCR5 Antagonists (Maraviroc): Bind to the host cell CCR5 coreceptor, preventing its interaction with the CD4-bound gp120. mdpi.comuw.edumdpi.com

CD4 Post-Attachment Inhibitors (Ibalizumab): A humanized monoclonal antibody that binds to domain 2 of the CD4 receptor. mdpi.comnih.govuw.edumdpi.com This binding does not prevent the initial gp120-CD4 attachment but inhibits the conformational changes in gp120 required for coreceptor binding. uw.edu

Fusion Inhibitors (Enfuvirtide): Bind to the gp41 subunit of the viral envelope, preventing the conformational changes in gp41 necessary for the fusion of the viral and host cell membranes. mdpi.comuw.edumdpi.com

A key difference is that temsavir acts on the HIV-1 virion before attachment to the host cell, while maraviroc and ibalizumab act after the initial attachment of gp120 to CD4. rukobiahcp.comtaylorandfrancis.com Enfuvirtide acts at the final stage of membrane fusion. mdpi.comuw.edu

Lack of Cross-Resistance with Other Classes

A significant advantage of this compound is the observed lack of in vitro cross-resistance with other currently licensed antiretroviral classes, including other entry inhibitors like ibalizumab and maraviroc. dovepress.comnatap.orgasm.orgmdpi.comviivhealthcare.comaidsmap.com This is attributed to its unique mechanism of action targeting a distinct site on gp120 and preventing the initial attachment step. natap.orgviivhealthcare.com

Studies have specifically demonstrated that viruses resistant to this compound remain susceptible to ibalizumab. aidsmap.com Similarly, clinical evidence supports a lack of cross-resistance between temsavir and ibalizumab or maraviroc. europa.euasm.orgmdpi.comresearchgate.net This lack of cross-resistance makes this compound a valuable treatment option for individuals with multidrug-resistant HIV-1 who have limited treatment options. dovepress.comnatap.orgasm.orgviivhealthcare.com

Data from studies analyzing the susceptibility of clinical isolates to temsavir have shown that while there is variability, the lack of cross-resistance with other classes is maintained. asm.org Even in clinical isolates with reduced susceptibility to ibalizumab, most retained susceptibility to temsavir. europa.eu

Here is a summary of the distinct mechanisms of action for different entry inhibitors:

| Entry Inhibitor Class | Example Drug | Target | Mechanism of Action |

| Attachment Inhibitor | Temsavir | HIV-1 gp120 | Binds to gp120, stabilizing a closed conformation and preventing CD4 attachment. dovepress.comnatap.orgmdpi.comscientificarchives.comuw.edumdpi.com |

| CCR5 Antagonist | Maraviroc | Host cell CCR5 coreceptor | Binds to CCR5, preventing its interaction with CD4-bound gp120. mdpi.comuw.edumdpi.com |

| CD4 Post-Attachment Inhibitor | Ibalizumab | Host cell CD4 receptor (Domain 2) | Binds to CD4, inhibiting conformational changes in gp120 needed for coreceptor binding. mdpi.comnih.govuw.edumdpi.com |

| Fusion Inhibitor | Enfuvirtide | HIV-1 gp41 | Binds to gp41, preventing membrane fusion. mdpi.comuw.edumdpi.com |

Preclinical and Translational Research of Fostemsavir

Early Discovery and Structure-Activity Relationship Studies

The discovery of fostemsavir stemmed from the identification of an indole (B1671886) glyoxamide derivative (compound 6) through a phenotypic screen for HIV-1 infectivity inhibitors acs.org. This initial lead structure was found to interfere with the HIV-1 entry process by stabilizing a conformation of the viral gp120 protein that is not recognized by the host cell CD4 receptor acs.org.

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the indole glyoxamide scaffold nih.govmdpi.comtaylorandfrancis.comacs.org. Early SAR work initially focused on modifications to the benzamide (B126) element, but these generally had a negative impact on antiviral potency acs.org. In contrast, introducing substituents to the indole ring proved more promising, particularly small substituents at the 4- position acs.org. Extensive optimization efforts led to the identification of derivatives with improved antiviral activity and pharmaceutical profiles nih.govmdpi.com.

Preclinical Characterization of Temsavir (B1684575) and Related Analogues (e.g., BMS-488043, BMS-378806)

Several analogues were explored during the development of this class of attachment inhibitors. BMS-488043, a derivative of the initial indole glyoxamide with a 4,7-dimethoxy-azaindole structure and a nitrogen substitution at the C6 position, was an early compound that demonstrated efficacy in reducing viral load in a proof-of-concept trial nih.govnih.govasm.org. However, BMS-488043 had limitations, including poor bioavailability and suboptimal pharmacokinetics, necessitating high doses and administration with a high-fat meal nih.govoup.com.

Further optimization led to the development of BMS-626529, known as temsavir, the active moiety of this compound nih.govnih.gov. Temsavir exhibited improved antiviral potency and a better pharmaceutical profile compared to BMS-488043 nih.govnih.gov. Preclinical studies characterized temsavir's activity against a wide variety of laboratory strains and clinical isolates nih.gov. Compared to BMS-488043, temsavir (BMS-626529) showed significantly higher inhibition efficacies against several laboratory strains, including NL4-3, SF-162, JRFL, 89.6, Bal, and MN viruses glpbio.com.

BMS-378806 was another experimental attachment inhibitor related to temsavir and BMS-488043 that was studied preclinically and in clinical trials mdpi.comtaylorandfrancis.comnih.govasm.orgresearchgate.net. Preclinical data from studies involving temsavir and related inhibitors like BMS-378806 and BMS-488043 were instrumental in identifying key amino acid positions in HIV-1 gp120 that influence susceptibility nih.govasm.orgresearchgate.net.

To address the dissolution and solubility issues of temsavir, the phosphonooxymethyl prodrug BMS-663068, or this compound, was developed nih.govacs.orgnih.gov. This prodrug design aimed to increase solubility in the gastrointestinal tract, where it is cleaved by alkaline phosphatase to release the active temsavir nih.goveuropa.eunih.gov.

In Vitro Antiviral Activity across HIV-1 Subtypes and Tropisms

Temsavir has demonstrated in vitro antiviral activity across a range of HIV-1 subtypes and appears to be largely independent of viral tropism (CCR5-, CXCR4-, or dual/mixed-tropic) nih.govasm.orgnih.govviivhealthcare.comresearchgate.netresearchgate.net.

Studies using the PhenoSense® Entry assay have examined the susceptibility of a large number of clinical isolates to temsavir. An analysis of 1337 clinical envelopes from 20 different HIV-1 subtypes showed that while variability exists within subtypes, the majority of viruses were highly susceptible to temsavir, with most exhibiting IC50s below 10 nM nih.govnih.gov. Subtypes A1, C, and B showed the greatest susceptibility, with 90th percentile IC50s of 4.3 nM, 22.9 nM, and 47.6 nM, respectively nih.gov.

Data on viruses with available tropism information indicated that geometric mean temsavir IC50 values were remarkably similar for CCR5-, CXCR4-, and dual/mixed-tropic envelopes nih.govnih.gov. This suggests that temsavir's activity is not significantly influenced by the virus's coreceptor usage nih.govnih.govresearchgate.netresearchgate.net.

However, some exceptions were noted. CRF01_AE viruses consistently showed reduced susceptibility to temsavir, with IC50s generally above 100 nM nih.govnih.govviivhealthcare.comresearchgate.net. Similarly, Group O viruses also displayed reduced susceptibility viivhealthcare.comresearchgate.net.

The in vitro antiviral activity of temsavir against laboratory strains also showed variability, with EC50 values ranging from low picomolar to micromolar concentrations nih.govresearchgate.net. Despite this range, temsavir exhibited potent activity against the vast majority of viral isolates tested nih.govresearchgate.net.

The following table summarizes the susceptibility of various HIV-1 subtypes to temsavir based on IC50 values from a large analysis of clinical isolates:

| HIV-1 Subtype | Number of Isolates | Median IC50 (nM) | 90th Percentile IC50 (nM) |

| All Subtypes | 1337 | 0.8 | 75.4 |

| A1 | 17 | - | 4.3 |

| C | 156 | - | 22.9 |

| B | 881 | - | 47.6 |

| CRF01_AE | 5 | >100 | >100 |

Investigation of Temsavir's Susceptibility in Clinical Isolates

Investigation into the susceptibility of temsavir in clinical isolates has revealed a wide range of responses, influenced by the inherent variability of the HIV-1 gp120 protein nih.govresearchgate.netdntb.gov.ua. Analysis of clinical isolates from this compound-naive patients using the PhenoSense Entry assay has shown IC50s ranging from less than 1 nM to over 5 µM asm.orgresearchgate.net. Despite this range, approximately 80% of clinical isolates from naive individuals demonstrated high susceptibility to temsavir, with IC50s below 10 nM researchgate.net.

Amino acid substitutions in the gp120 protein have been identified as key determinants of reduced susceptibility to temsavir nih.govasm.orgdntb.gov.ua. Preclinical and clinical studies have highlighted the importance of substitutions at positions 375, 426, 434, and 475 in gp120 nih.govasm.orgresearchgate.netdntb.gov.ua. A fifth position, T202E, has also been recently described as relevant nih.govdntb.gov.ua.

Specific substitutions at these positions, such as S375H/I/M/N/T/Y, M426L/P, M434I/K, and M475I, are associated with reduced susceptibility nih.govdntb.gov.ua. For example, treatment-emergent S375N and M426L substitutions observed in clinical trials were linked to significant fold changes in temsavir IC50 values asm.org. The prevalence of these resistance-associated polymorphisms is generally low in most circulating Group M HIV-1 subtypes, but they are more common in subtypes like CRF01_AE and Group O viruses, contributing to their lower natural susceptibility to temsavir researchgate.netresearchgate.netdntb.gov.ua.

It is important to note that in vitro susceptibility measurements of clinical isolates may not fully capture the complexity of the heterogeneous viral populations present in infected individuals dntb.gov.ua. The impact of resistance-associated polymorphisms can also be modified by other changes in the gp120 molecule dntb.gov.ua.

Clinical Efficacy Research of Fostemsavir

Phase 3 BRIGHTE Study: Design and Rationale for Heavily Treatment-Experienced Populations

The BRIGHTE study (ClinicalTrials.gov, NCT02362503) is an ongoing international Phase 3 trial designed to evaluate the efficacy and safety of fostemsavir in HTE adults with multidrug-resistant HIV-1. viivhealthcare.comrukobiahcp.comfrontiersin.orgnih.govgsk.comasm.org The study aimed to further assess this compound's efficacy and address the urgent need for new therapeutic options in this specific patient population. scientificarchives.com Participants enrolled in BRIGHTE were failing their current antiretroviral (ARV) regimen with a viral load of ≥400 copies/mL at enrollment and had limited remaining treatment options. rukobiahcp.comfrontiersin.orggsk.com The inclusion criteria regarding the level of treatment experience and multidrug resistance were notably restrictive compared to previous clinical trials involving treatment-experienced individuals. scientificarchives.com Eligible candidates had exhausted treatment options in at least four of six ARV classes, a stricter requirement than previous trials that required resistance to only one or more ARVs in at least three classes. scientificarchives.comnatap.org

Randomized and Non-Randomized Cohort Design Considerations

The BRIGHTE study was designed with two cohorts to accommodate the varying treatment landscapes of HTE individuals. scientificarchives.comfrontiersin.orggsk.comasm.orgnih.gov

Randomized Cohort (RC): This cohort included HTE participants who had one or two remaining fully active and approved ARV agents that could be incorporated into an optimized background therapy (OBT). scientificarchives.comfrontiersin.orggsk.comasm.orgnih.gov Participants in the RC were randomized in a 3:1 ratio to receive either this compound 600 mg twice daily or a placebo, in addition to their failing regimen, for the initial 8 days. frontiersin.orggsk.com Following this blinded period, all participants in the RC received open-label this compound plus OBT. frontiersin.orggsk.com

Non-Randomized Cohort (NRC): This cohort consisted of HTE participants who had no remaining fully active, approved ARV options at the start of the study. scientificarchives.comfrontiersin.orggsk.comasm.orgnih.gov Participants in the NRC received open-label this compound plus OBT from Day 1. frontiersin.orggsk.com The design of the NRC allowed for the potential inclusion of investigational ARVs in their OBT. nih.govviivhealthcare.com

The two-cohort design was appropriate for the heterogeneous nature of the HTE population with very few treatment options. scientificarchives.com Limitations acknowledged in the study design included the inability to include a comparator group beyond the primary endpoint analysis in the randomized cohort and the inherent confounder of highly individualized background therapies necessary for this population. scientificarchives.comengland.nhs.uk

Inclusion of Participants with Advanced HIV-1 Disease

BRIGHTE specifically recruited a population with advanced HIV-1 disease, reflecting the characteristics of heavily treatment-experienced individuals. scientificarchives.comfrontiersin.org Participants were required to be failing their current ARV regimens with a viral load of ≥400 copies/mL at enrollment. rukobiahcp.comfrontiersin.org Many participants in BRIGHTE presented with advanced disease markers; 75% had a baseline CD4+ T-cell count <200 cells/mm³, with 30% having a baseline CD4+ T-cell count <20 cells/mm³. scientificarchives.comfrontiersin.org Additionally, 86% of the total 371 participants reported a history of AIDS. nih.gov The median baseline viral load was 4.6 log copies/mL, and the median baseline CD4 count was 80 cells/mm³. i-base.info

Virological Response Metrics and Durability

Virological response in the BRIGHTE study was primarily assessed by the proportion of participants achieving HIV-1 RNA levels below a certain threshold, typically <40 copies/mL, using the FDA snapshot algorithm in the intention-to-treat exposed (ITT-E) population. rukobiahcp.comnih.govresearchgate.net The ITT-E population included all randomized participants who received at least one dose of study medication. rukobiahcp.comnih.gov In the snapshot analysis, participants with missing data or a change in OBT for efficacy reasons were counted as failures. scientificarchives.comrukobiahcp.com Long-term data through Week 240 were collected and analyzed. rukobiahcp.comfrontiersin.org

HIV-1 RNA Suppression Rates over Time (e.g., Week 24, 48, 96, 240)

The BRIGHTE study demonstrated increasing rates of virologic response over time in the Randomized Cohort. scientificarchives.com

Virologic Response Rates (HIV-1 RNA <40 copies/mL) - Snapshot Analysis (ITT-E)

| Cohort | Week 24 | Week 48 | Week 96 | Week 240 |

| Randomized | 53% | 54% | 60% | 45% |

| Non-Randomized | 37% | 37% | 37% | 22% |

Data based on references scientificarchives.comrukobiahcp.comnih.govgsk.comasm.orgresearchgate.net. Note: Week 240 data for the Non-Randomized Cohort is from reference gsk.com, while other time points align across multiple sources.

In the Randomized Cohort, virological suppression rates were 53% (144/272) at Week 24, increasing to 54% (146/272) at Week 48, and further to 60% (163/272) at Week 96. scientificarchives.comnih.govasm.orgresearchgate.net This increase was notable and not attributed to changes in OBT, as such changes were counted as treatment failures in the Snapshot analysis. scientificarchives.com At Week 240, the virologic response rate in the Randomized Cohort was 45%. gsk.com

In the Non-Randomized Cohort, the virologic response rate remained stable at 37% from Week 24 to Week 96. scientificarchives.comnih.govasm.orgresearchgate.net At Week 240, the virologic response rate in the Non-Randomized Cohort was 22%. gsk.com

Factors Influencing Virological Response (e.g., Baseline Viral Load, CD4+ T-cell Count)

Multivariate analysis of the BRIGHTE trial data indicated that virologic response correlates with baseline viral load and CD4 count. i-base.info Virologic failures were associated with baseline CD4 count and viral load, although these were not identified as predictive factors in one analysis. i-base.info

Specifically, virologic response rates were lowest in subgroups of patients with baseline viral loads of ≥100,000 copies/mL and those with baseline CD4+ T-cell counts less than 20 cells/µL across all timepoints up to Week 96. england.nhs.uk For instance, at Week 96 in the Randomized Cohort, the response rate in patients with baseline viral loads ≥100,000 copies/mL was 49%, compared to 74% in those with baseline viral loads <1,000 copies/mL. england.nhs.uk

Higher baseline CD4+ cell count was significantly associated with lower odds of protocol-defined virologic failure (PDVF) with emergent changes at Week 24 in the Randomized Cohort. gsk.com In the Non-Randomized Cohort, a higher baseline viral load was significantly associated with increased odds of PDVF with emergent changes. gsk.com

Comparative Efficacy with Other Regimens in Heavily Treatment-Experienced Individuals

Direct comparative studies evaluating the clinical effectiveness or safety of this compound-containing regimens versus standard care in individuals with multidrug-resistant HIV-1 and limited or no therapeutic options were not identified in one evidence review. england.nhs.uk

However, an analysis indirectly compared the efficacy and safety of this compound plus OBT from the BRIGHTE trial with other regimens from relevant available trials in HTE individuals, adjusting for demographic and baseline characteristics. nih.gov This analysis included comparisons with optimized background therapy alone from the BENCHMRK-1/-2 and VIKING-3 trials, and with ibalizumab and OBT from the TMB-301 trial. nih.gov

Compared with OBT alone from the BENCHMRK-1/-2 trials (N=237), this compound and OBT (adjusted N=126) were associated with significantly higher odds of virologic suppression (OR = 3.26; 95% CI, 2.08-5.11; P < 0.001) and increased CD4+ cell count (135.78 cells/mm³; 95% CI, 91.93-179.63 cells/mm³; P < 0.001) at Week 96. nih.gov

Compared with ibalizumab and OBT (N=40), this compound and OBT (unadjusted N=347; adjusted N=236) were associated with numerically higher, though not statistically significant, odds of virologic suppression (OR = 1.44; 95% CI, 0.74-2.80; P = 0.284) and a similar increase in CD4+ cell count of approximately 65 cells/mm³ from baseline through Week 24. nih.gov

Compared with OBT from VIKING-3 (N=183), this compound and OBT (adjusted N=78) were associated with numerically higher odds of virologic suppression (OR = 1.34; 95% CI, 0.78-2.30; P = 0.297) and a modest CD4+ cell count increase, but these differences were not statistically significant through Week 48. nih.gov

These matching-adjusted indirect comparison analyses, despite their limitations, support the use of this compound and OBT as an important treatment option in HTE people with multidrug-resistant HIV-1. nih.gov

Immunological Recovery and CD4+ T-cell Dynamics

Immunological recovery, particularly increases in CD4+ T-cell counts and the CD4+/CD8+ ratio, is a crucial treatment goal for individuals with HIV, especially those with low baseline CD4+ counts. frontiersin.orgnih.gov Compromised immunological function is common in HTE individuals and contributes to an increased risk of adverse clinical outcomes. frontiersin.orgnih.gov

Increases in CD4+ T-cell Counts and CD4+/CD8+ Ratio

Studies have shown that treatment with this compound in combination with optimized background therapy (OBT) leads to clinically meaningful increases in CD4+ T-cell counts and improvements in the CD4+/CD8+ ratio in HTE adults. nih.govfrontiersin.orgnih.gov

In the randomized cohort of the BRIGHTE trial, the mean increase in CD4+ T-cell count from baseline was 205 cells/mm³ at week 96 and 296 cells/mm³ at week 240. nih.govnatap.org Participants with very low baseline CD4+ T-cell counts (<20 cells/mm³) also experienced substantial increases, with a mean increase of 240 cells/mm³ at week 96. natap.org In the non-randomized cohort, the mean increase in CD4+ T-cell count was 119 cells/mm³ at week 96 and 240 cells/mm³ at week 240. nih.govnatap.org

The CD4+/CD8+ ratio also showed improvement. In the randomized cohort, the mean CD4+/CD8+ ratio increased from 0.20 at baseline to 0.44 at week 96 and 0.60 at week 240. nih.govnatap.org In the non-randomized cohort, the mean ratio increased from 0.12 at baseline to 0.23 at week 96 and 0.32 at week 240. nih.gov

These increases in CD4+ T-cell counts and the CD4+/CD8+ ratio were observed across various subgroups of participants. eatg.orgrukobiahcp.com

Here is a table summarizing the mean increases in CD4+ T-cell counts and CD4+/CD8+ ratio in the BRIGHTE study:

| Cohort | Timepoint | Mean CD4+ T-cell Increase (cells/mm³) | Mean CD4+/CD8+ Ratio (Baseline to Timepoint) |

| Randomized | Week 96 | 205 natap.org | 0.20 to 0.44 natap.org |

| Randomized | Week 240 | 296 nih.gov | 0.20 to 0.60 nih.gov |

| Non-Randomized | Week 96 | 119 natap.org | 0.12 to 0.23 nih.gov |

| Non-Randomized | Week 240 | 240 nih.gov | 0.12 to 0.32 nih.gov |

Impact of Immunological Recovery on Clinical Outcomes

Achieving immunological recovery, defined by increases in CD4+ T-cell counts (e.g., to >200 cells/mm³) and CD4+/CD8+ ratio (e.g., to >0.45), is associated with a reduced risk of AIDS-defining events and other adverse events. frontiersin.orgnih.gov In the BRIGHTE study, reduced rates of AIDS-defining events and adverse events were observed in participants who achieved immune recovery on this compound-based treatment. frontiersin.orgnih.gov Specifically, no new AIDS-defining events were reported after week 48 in participants who achieved a CD4+ T-cell count of ≥200 cells/mm³. frontiersin.org

Furthermore, improvements in inflammatory biomarkers, such as sCD14, sCD163, and D-dimer, have been observed with this compound treatment. eatg.orgnih.gov These biomarkers are independently associated with an increased risk of both AIDS- and non-AIDS-related morbidity and mortality. nih.gov The observed trends toward decreases in these biomarkers suggest a potential benefit of this compound beyond viral suppression and CD4+ recovery in reducing chronic inflammation. eatg.orgnih.gov Research is ongoing to explore whether targeting soluble gp120 with this compound can reduce immune dysfunction and inflammation, potentially improving outcomes like cardiovascular health in people living with HIV. contagionlive.com

Functional Monotherapy and Early Antiviral Activity Assessments

The BRIGHTE study included a short-term, placebo-controlled, functional monotherapy phase of 8 days in the randomized cohort to assess the early antiviral activity of this compound. tga.gov.au During this period, participants received either this compound or placebo in addition to their failing background regimen. tga.gov.auscientificarchives.com

At Day 8, participants treated with this compound showed a significantly greater decrease in HIV-1 RNA levels compared to those receiving placebo. scientificarchives.comnih.govhiv.gov The mean decrease in HIV-1 RNA was 0.79 log₁₀ copies/mL in the this compound group versus 0.17 log₁₀ copies/mL in the placebo group, resulting in a between-group difference of -0.63 log₁₀ copies/mL (P<0.001). scientificarchives.comnih.gov This demonstrated the potent antiviral activity of this compound as a functional monotherapy. scientificarchives.com

This early virologic activity was consistent with findings from a monotherapy sub-study of a Phase 2b trial. scientificarchives.com The rapid decline in viral load during the functional monotherapy phase provides evidence of this compound's direct antiviral effect by preventing viral attachment. viivhealthcare.comscientificarchives.comeuropa.eu

Patient-Reported Outcomes and Quality of Life Measures

In the BRIGHTE trial, PROs were assessed using instruments such as the EQ-5D-3L, EQ-VAS, and Functional Assessment of HIV Infection (FAHI). nih.govgsk.com Improvements in patient-reported outcomes related to health-related quality of life were observed among participants in both cohorts of the BRIGHTE trial at 48 weeks. nih.govhiv.gov

Here is a table summarizing some of the patient-reported outcomes from the BRIGHTE study at Week 48:

| Outcome Measure | Cohort | Mean Change from Baseline at Week 48 |

| EQ-VAS Score | Randomized | +9.8 points (95% CI 7.0–12.6) nih.gov |

| EQ-VAS Score | Non-Randomized | +4.9 points (95% CI 0.6–9.2) nih.gov |

| FAHI Total Score | Randomized | +5.8 points (95% CI 2.7–9.0) nih.gov |

Research on Fostemsavir Resistance

Mechanisms of Resistance to Temsavir (B1684575)

The primary mechanism of resistance to temsavir involves alterations in the gp120 protein that reduce the drug's ability to bind effectively. nih.gov

Role of gp120 Amino Acid Substitutions (e.g., S375, M426, M434, M475, T202E)

Specific amino acid substitutions in the gp120 subunit have been identified as key determinants of reduced susceptibility to temsavir. nih.govresearchgate.netdntb.gov.uaresearchgate.net Positions S375, M426, M434, and M475 are considered important sites where substitutions can impact viral susceptibility. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net A fifth position, T202E, has also been recently described as having an impact on temsavir susceptibility. nih.govresearchgate.netdntb.gov.ua Substitutions at these positions, such as S375H/I/M/N/T/Y, M426L/P, M434I/K, and M475I, have been associated with reduced temsavir susceptibility in vitro. nih.govresearchgate.netdntb.gov.ua Other substitutions like L116P/Q, A204D, and V506M have also been found to lower susceptibility in vitro, though some are extremely rare in circulating strains and have been infrequently observed in clinical studies. nih.govmdpi.com

The following table summarizes some of the key gp120 substitutions and their impact on temsavir susceptibility:

| Amino Acid Substitution | Fold-Change vs Wild Type EC50 (Example) | Frequency in LANL Database (%) | Source |

| S375H | 48 | - | europa.eu |

| S375M | 47 | - | gskpro.com |

| S375Y | >10,000 | <=0.1 | nih.govgskpro.com |

| M426L | 81 | - | gskpro.com |

| M434K | - | <=0.1 | nih.gov |

| M475I | 5 | - | gskpro.com |

| T202E | >100 | <=0.1 | nih.gov |

| L116P | >340 | <=0.1 | nih.govgskpro.com |

| A204D | >340 | <=0.1 | nih.govgskpro.com |

Note: Fold-change values can vary depending on the specific assay and viral strain used.

Genotypic and Phenotypic Characterization of Resistance-Associated Polymorphisms (RAPs)

Genotypic and phenotypic analyses are used to characterize resistance-associated polymorphisms (RAPs) and their impact on temsavir susceptibility. dovepress.comnih.govnih.govresearchgate.netnih.govfda.goveuropa.euviivhealthcare.com

Correlation with Virological Response and Durability

In the Phase 3 BRIGHTE study, gp120 polymorphisms of interest, temsavir IC50, and HIV-1 subtype did not reliably predict virological outcome at Day 8 of functional monotherapy and did not impact the durability of response through Week 96 of fostemsavir added to optimized background therapy (OBT). nih.gov This suggests that while baseline RAPs can influence initial viral load decline, their predictive value for long-term response in combination therapy may be limited. nih.gov

Emergent predefined gp120 substitutions, most commonly M426L or S375N, were observed in a significant proportion of participants who experienced protocol-defined virologic failure (PDVF) in the BRIGHTE study, with associated increases in temsavir IC50 fold change (FC). researchgate.netnih.govnih.gov However, PDVF was not consistently associated with treatment-emergent genotypic or phenotypic changes in susceptibility to temsavir or to antiretrovirals in the initial OBT. researchgate.net

Limitations of Pre-Treatment Resistance Testing for Predictive Value

Due to the context-dependent nature of temsavir susceptibility, the variability of susceptibility in clinical isolates, and limited phenotypic clinical data, deriving relevant phenotypic cutoff values or genotypic algorithms that reliably predict response to this compound-based therapy in heavily treatment-experienced individuals has been challenging. nih.govresearchgate.netuw.edu Therefore, pre-treatment temsavir resistance testing may be of limited benefit in predicting virological outcomes. nih.govresearchgate.netuw.edu

Treatment-Emergent Resistance and Viral Evolution under this compound Therapy

Treatment-emergent resistance to temsavir can occur in individuals receiving this compound therapy, particularly in the context of virological failure. dovepress.comnih.govuw.edu Emergent substitutions at the key gp120 positions (S375, M426, M434, M475, and T202E) have been observed inconsistently around the time of virological failure. nih.govnih.gov

The development of resistance to this compound does not appear to cause cross-resistance to other entry inhibitors like ibalizumab, maraviroc (B1676071), or enfuvirtide. dovepress.comviivhealthcare.comasm.orgnih.gov Temsavir has shown activity against viruses resistant to these other entry inhibitors. viivhealthcare.comnih.gov

Cross-Resistance Profiles with Other Antiretroviral Classes

Temsavir, the active metabolite of this compound, demonstrates a distinct resistance profile. nih.gov

Absence of Cross-Resistance with Currently Approved Agents

Studies have shown no evidence of in vitro cross-resistance between temsavir and other currently approved antiretroviral classes. europa.euengland.nhs.uknih.govnih.govviivhealthcare.comtandfonline.comasm.org Temsavir has retained activity against viruses resistant to various classes, including:

Integrase strand transfer inhibitors (INSTIs) like raltegravir (B610414). europa.euviivhealthcare.com

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like rilpivirine (B1684574). europa.euviivhealthcare.com

Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) such as abacavir, lamivudine, tenofovir (B777), and zidovudine (B1683550). europa.euviivhealthcare.com

Protease inhibitors (PIs) like atazanavir (B138) and darunavir (B192927). europa.euviivhealthcare.com

Fusion inhibitors like enfuvirtide. europa.euviivhealthcare.com

CCR5 antagonists. england.nhs.uk

This lack of cross-resistance makes this compound a valuable option for heavily treatment-experienced individuals with multidrug-resistant HIV-1. england.nhs.uknih.govtandfonline.com

Studies with Ibalizumab and Maraviroc

While this compound, ibalizumab, and maraviroc all target steps in HIV-1 viral entry, their mechanisms of inhibition are different. nih.govnih.gov Temsavir binds to gp120, ibalizumab is a CD4-directed post-attachment inhibitor, and maraviroc is a CCR5 antagonist. europa.eunih.goveatg.org

Studies have investigated the potential for cross-resistance between temsavir and these other entry inhibitors. Clinical evidence suggests a lack of cross-resistance between temsavir and either ibalizumab or maraviroc. nih.govnih.goveatg.org

In studies involving envelopes from participants who experienced virologic failure while receiving this compound and either ibalizumab or maraviroc, decreased susceptibility to temsavir and resistance to the co-dosed agent were observed. nih.govnih.gov However, when amino acid substitutions associated with reduced temsavir susceptibility were reverted to the consensus sequence, full susceptibility to temsavir was restored without affecting resistance to the co-dosed agent. nih.govnih.gov

Furthermore, studies with maraviroc-resistant envelopes showed that while some CCR5-tropic, maraviroc-resistant viruses exhibited reduced susceptibility to temsavir, decreased susceptibility to temsavir and resistance to maraviroc were not linked. europa.eunih.govnih.gov One study with a maraviroc-resistant envelope that showed reduced susceptibility to temsavir contained an M426L polymorphism; reversion to 426M restored full temsavir sensitivity while retaining maraviroc resistance. nih.govnih.gov

These findings confirm that resistance to temsavir and resistance to ibalizumab or maraviroc are not linked, indicating no cross-resistance between this compound and these agents. nih.govnih.gov

Natural Resistance and Prevalence of RAPs in Treatment-Naïve Populations

The prevalence of resistance-associated polymorphisms (RAPs) to temsavir in treatment-naïve populations is generally low for most currently circulating HIV-1 Group M subtypes. nih.govnih.govresearchgate.netresearchgate.net However, the extensive variability of HIV-1 gp120 means that the susceptibility of clinical isolates to temsavir can be highly variable. nih.gov

Key amino acid positions in gp120 identified as important determinants of viral susceptibility to temsavir include S375, M426, M434, and M475, with T202E also recently described. nih.govasm.orgresearchgate.net Studies have explored the prevalence of polymorphisms at these positions in treatment-naïve individuals. nih.govresearchgate.netdovepress.com

Data from the Los Alamos National Laboratory HIV Sequence Database indicated that specific polymorphisms with the potential to decrease temsavir susceptibility (S375H/I/M/N/T/Y, M426L/P, M434I/K, and M475I) were found in less than 10% of isolates of several subtypes, including D, G, A6, BC, F1, CRF07_BC, CRF08_BC, 02A, CRF06_cpx, F2, 02G, and 02B. nih.govresearchgate.netresearchgate.net

Geographical and Subtype-Specific Variability (e.g., Subtype CRF01_AE, Group O)

There is notable geographical and subtype-specific variability in the natural prevalence of temsavir RAPs. nih.govdovepress.com

Within HIV-1 Group M, temsavir has shown considerably reduced antiviral activity against subtype CRF01_AE isolates. europa.eunih.govdovepress.com This subtype, which is predominant in Southeast Asia but less frequent elsewhere, is considered naturally resistant to temsavir based on available data. europa.eudovepress.com Genotyping of subtype CRF01_AE viruses has identified polymorphisms at amino acid positions S375H and M475I in gp120, which are associated with reduced susceptibility to this compound. europa.eudovepress.com In a panel of clinical isolates, all five tested CRF01_AE isolates had temsavir IC50 values greater than 100 nM, indicating lower susceptibility compared to other subtypes tested. europa.eu Analysis of the Los Alamos database showed that among CRF01_AE subtypes, the substitutions S375H (99.3%) and M475I (76.3%) were predominant, supporting the low temsavir susceptibility of this CRF. nih.govresearchgate.net

Temsavir is also not active against HIV-1 Group O and Group N viruses due to high frequencies of polymorphisms S375H (98%) and S375M/M426L/M434I (100%). europa.eu Rukobia is not recommended for treating infections due to HIV-1 Group M subtype CRF01_AE strains or HIV-1 strains other than those of Group M. europa.eu

While some studies initially suggested no geographical differences in temsavir susceptibility except for subtype AE and subtype B with specific substitutions, other research highlights the impact of gp120 heterogeneity, particularly in subtypes AE and O, on temsavir resistance. nih.govdovepress.com

The prevalence of this compound resistance mutations can vary by subtype. For example, a study in French primary HIV-1 infected patients found that among subtypes with available sequences, subtype B had significantly more RAPs compared to non-B subtypes. natap.org

Here is a table summarizing the prevalence of some key this compound RAPs based on available data:

| Amino Acid Position | Polymorphism | Overall Prevalence (%) (Example Data) | Subtype Specific Prevalence (Example Data) |

| S375 | H/I/M/N/T/Y | Low (<10% for many subtypes) nih.govresearchgate.netresearchgate.net | S375H: 99.3% in CRF01_AE nih.govresearchgate.net |

| S375M: 1.35% researchgate.net | S375M: 3.93% in X4 vs 0.69% in R5 researchgate.net | ||

| S375T: 17.73% (less relevant) researchgate.net | S375T: 22.11% in R5 vs 16.60% in X4 researchgate.net | ||

| M426 | L/P | Low (<10% for many subtypes) nih.govresearchgate.netresearchgate.net | M426L: 1.1% in subtype C (Botswana) |

| M426L: 7.56% researchgate.net | |||

| R | 16.32% researchgate.net | ||

| M434 | I/K | Low (<10% for many subtypes) nih.govresearchgate.netresearchgate.net | M434I: 9.8% in subtype C (Botswana) |

| M434I: 4.21% researchgate.net | |||

| M475 | I | Low (<10% for many subtypes) nih.govresearchgate.netresearchgate.net | M475I: 5.9% in subtype C (Botswana) |

| M475I: 1.65% researchgate.net | M475I: 76.3% in CRF01_AE nih.govresearchgate.net | ||

| L116 | Q | 0.05% researchgate.net | |

| T202 | E | Rare nih.gov |

Note: Prevalence data can vary between studies and populations.

Drug Drug Interaction Research with Fostemsavir

Temsavir (B1684575) Metabolism and Involvement of Esterases and Cytochrome P450 Enzymes (CYP3A4)

Following oral administration, fostemsavir undergoes rapid hydrolysis, primarily mediated by esterases located at the intestinal brush border membrane, to yield the active metabolite, temsavir. drugbank.com Temsavir is further metabolized into two main inactive metabolites: BMS-646915, which is a product of esterase hydrolysis, and BMS-930644, generated through oxidation catalyzed by the cytochrome P450 (CYP)3A4 enzyme. drugbank.comnih.gov

While CYP3A4 plays a role in temsavir metabolism, the predominant esterase pathway suggests that temsavir exposures may be less susceptible to significant alterations by modulators of CYP3A4 activity compared to drugs primarily metabolized by this enzyme. viivhealthcare.comviivhealthcare.comhiv-druginteractions.org Temsavir is also recognized as a substrate for the transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). nih.govviivhealthcare.comviivhealthcare.comasm.org

Impact of Co-Administration with Major CYP Inhibitors/Inducers

The co-administration of this compound with drugs that potently induce or inhibit CYP3A4 can lead to significant changes in temsavir plasma concentrations, with potential clinical consequences.

Strong CYP3A4 Inducers (e.g., Rifampicin)

Strong inducers of CYP3A4 are expected to substantially reduce temsavir plasma concentrations. nih.govnatap.orgi-base.info Clinical studies have demonstrated that co-administration of this compound with rifampicin (B610482), a potent CYP3A inducer, results in a marked decrease in temsavir exposure. viivhealthcare.comviivhealthcare.comeuropa.eu Such significant reductions in temsavir concentrations can compromise the antiviral efficacy of this compound and potentially lead to the development of virologic failure. viivhealthcare.comeuropa.eu Consequently, the concomitant use of this compound with strong CYP3A4 inducers, including but not limited to rifampicin, carbamazepine, phenytoin, mitotane, enzalutamide, and St. John's wort, is contraindicated. medscape.comviivhealthcare.comrukobiahcp.comcatie.ca

The substantial decrease in temsavir exposure observed with rifampicin underscores the critical importance of avoiding co-administration with strong CYP3A4 inducers to maintain adequate temsavir levels for viral suppression. viivhealthcare.comeuropa.eu

Table 1: Effect of Strong CYP3A4 Inducers on Temsavir Pharmacokinetics

| Concomitant Drug (Class) | Effect on Temsavir Concentration (AUC, Cmax) | Clinical Comment | Source |

| Rifampicin (Antimycobacterial) | ↓ AUC, ↓ Cmax | Contraindicated due to potential for loss of virologic response. | viivhealthcare.comeuropa.eu |

| Carbamazepine (Anticonvulsant) | ↓ Temsavir (Expected) | Coadministration is contraindicated. | medscape.comviivhealthcare.comrukobiahcp.com |

| Phenytoin (Anticonvulsant) | ↓ Temsavir (Expected) | Coadministration is contraindicated. | medscape.comviivhealthcare.comrukobiahcp.com |

| Mitotane (Antineoplastic) | ↓ Temsavir (Expected) | Coadministration is contraindicated. | viivhealthcare.comrukobiahcp.com |

| Enzalutamide (Androgen receptor inhibitor) | ↓ Temsavir (Expected) | Coadministration is contraindicated due to potential for loss of therapeutic effect. | viivhealthcare.comrukobiahcp.com |

| St John's wort (Herbal product) | ↓ Temsavir (Expected) | Coadministration is contraindicated. | viivhealthcare.comrukobiahcp.com |

Note: Expected effects are based on the known potent CYP3A4 induction properties of the concomitant drugs.

Weak/Moderate Inducers and Inhibitors

In contrast to strong inducers, the impact of weak or moderate CYP3A4 inducers and inhibitors on temsavir concentrations is generally not considered clinically significant. This compound can be co-administered with moderate CYP3A inducers, such as efavirenz (B1671121), etravirine, nevirapine, and rifabutin. While these agents may lead to some reduction in temsavir concentrations, the effect is not deemed clinically relevant. viivhealthcare.comoup.com

Furthermore, this compound can typically be co-administered with strong inhibitors of CYP3A4, BCRP, and/or P-gp (e.g., clarithromycin, itraconazole, posaconazole, voriconazole) without requiring dose adjustments. nih.govviivhealthcare.comoup.com Although these inhibitors may increase temsavir concentrations, the magnitude of the increase is generally not considered to be of clinical concern at therapeutic doses. oup.comnih.gov

Interactions with Other Antiretroviral Agents

Protease Inhibitors (e.g., Darunavir (B192927)/Cobicistat)

The interaction between this compound and boosted protease inhibitors, such as darunavir co-administered with cobicistat (B1684569) or ritonavir, has been investigated. hiv.govnih.govasm.org Cobicistat is a pharmacokinetic enhancer that potently inhibits CYP3A enzymes, thereby increasing the plasma concentrations of co-administered drugs that are CYP3A substrates, such as darunavir. wikipedia.orgwikipedia.orgnewdrugapprovals.orgblogspot.com Darunavir is an HIV protease inhibitor primarily metabolized by CYP3A4. wikipedia.orgmims.com

A study assessing the co-administration of this compound (600 mg twice daily) with darunavir/cobicistat (800/150 mg once daily) in healthy volunteers demonstrated an increase in temsavir systemic exposure. hiv-druginteractions.org Specifically, temsavir Cmax, AUC, and Cmin were increased by 79%, 97%, and 124%, respectively. hiv-druginteractions.org Despite these increases, the observed changes in temsavir exposure were not considered clinically meaningful based on the known exposure-safety profile of temsavir, and therefore, no dose adjustment for this compound is recommended when co-administered with darunavir/cobicistat. hiv-druginteractions.org Clinical interaction studies with darunavir/cobicistat and darunavir/ritonavir have indicated that these combinations were generally well tolerated with this compound, and no dose modifications were required. hiv.gov

Table 2: Interaction between this compound and Darunavir/Cobicistat

| Concomitant Drug (Class) | Effect on Temsavir Exposure (AUC, Cmax, Cmin) | Clinical Comment | Source |

| Darunavir/Cobicistat (Protease Inhibitor/PK Enhancer) | ↑ AUC (97%), ↑ Cmax (79%), ↑ Cmin (124%) | No dose adjustment for this compound is necessary. | hiv-druginteractions.org |

Integrase Strand Transfer Inhibitors (e.g., Dolutegravir)

Interactions between this compound and integrase strand transfer inhibitors (INSTIs) have also been evaluated. While detailed data specifically on the interaction between this compound and dolutegravir (B560016) were not extensively available in the provided search results, general findings from drug-drug interaction studies suggest that this compound has few significant interactions with other antiretroviral classes, including integrase inhibitors. natap.orgi-base.infooup.com Pooled data from multiple interaction studies indicated that temsavir did not have a clinically meaningful impact on the pharmacokinetics of several other antiretroviral agents, including those belonging to the integrase inhibitor class. oup.comnih.gov

Specific clinical study data would be necessary to provide a detailed pharmacokinetic interaction profile between this compound and dolutegravir.

CCR5 Antagonists (e.g., Maraviroc)

Studies have evaluated the pharmacokinetic interaction between this compound and maraviroc (B1676071), a CCR5 antagonist. Co-administration of this compound (600 mg twice daily) and maraviroc (300 mg twice daily) in healthy adults resulted in an increase in maraviroc exposure. Specifically, maraviroc AUCτ increased by 25% and Cτ increased by 37%, while Cmax remained unchanged. researchgate.netnih.gov Conversely, the co-administration had minimal impact on temsavir exposure, with AUCτ and Cmax increasing by 10-13% and Cτ decreasing by 10%. researchgate.netnih.gov These changes were not considered clinically relevant, indicating that this compound and maraviroc can be co-administered without dose adjustment of either agent. researchgate.netnih.gov

| Co-administered Drug | Effect on this compound (Temsavir) Exposure (AUCτ, Cmax, Cτ) | Effect on Co-administered Drug Exposure (AUCτ, Cmax, Cτ) | Clinical Recommendation | Source |

| Maraviroc | AUCτ ↑ 10-13%, Cmax ↑ 10-13%, Cτ ↓ 10% | AUCτ ↑ 25%, Cmax ↔, Cτ ↑ 37% | No dose adjustment required. | researchgate.netnih.gov |

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Evidence suggests few significant interactions between this compound and other antiretrovirals, including NRTIs. nih.govi-base.info Temsavir has shown retained activity against viruses resistant to NRTIs such as abacavir, lamivudine, tenofovir (B777), and zidovudine (B1683550). drugs.comviivexchange.com Clinical drug interaction studies have indicated that this compound can be co-administered with tenofovir disoproxil fumarate (B1241708) without dose adjustment. fda.gov Co-administration with tenofovir alafenamide (TAF) is expected to increase TAF plasma concentrations due to temsavir inhibiting OATP1B1/3 and/or BCRP. europa.eueuropa.eu

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Similar to NRTIs, studies have indicated few significant interactions between this compound and NNRTIs. nih.govi-base.info Temsavir has demonstrated wild-type activity against viruses resistant to NNRTIs like efavirenz and rilpivirine (B1684574). viivexchange.com

Interactions with Non-Antiretroviral Medications

Statins (e.g., Rosuvastatin)

| Co-administered Drug Class | Example (if specified) | Effect on Co-administered Drug Exposure | Clinical Recommendation | Source |

| Statins | Rosuvastatin (B1679574) | Increased plasma concentrations | Use lowest possible starting dose; monitor for adverse events; dose reduction may be needed. | europa.eunih.goveuropa.euhivguidelines.org |

Drugs Affecting Gastric pH

This compound can be administered with drugs that increase gastric pH, such as famotidine (B1672045). nih.govnih.govgsk.comi-base.info Studies have shown that famotidine did not significantly influence the pharmacokinetics of temsavir. nih.govnih.govoup.com

| Co-administered Drug Class | Example (if specified) | Effect on this compound (Temsavir) Exposure | Clinical Recommendation | Source |

| Drugs Affecting Gastric pH | Famotidine | No significant impact | Can be co-administered. | nih.govnih.govgsk.comi-base.infooup.com |

Drugs Influencing QT Interval

Studies have investigated the potential for this compound to prolong the QTc interval, a measure on an electrocardiogram that reflects the time taken for the ventricles of the heart to repolarize. QTc prolongation can increase the risk of serious arrhythmias, including Torsade de Pointes.

A thorough QT/QTc interval study in healthy volunteers demonstrated that a supratherapeutic dose of this compound (2,400 mg twice daily, four times the recommended daily dose) was associated with a mean increase in the Fridericia-corrected QT (QTcF) interval of 11.2 milliseconds (upper 90% CI: 13.3 milliseconds). This increase exceeded the clinically important threshold of 10 milliseconds gsk.comgskpro.com. The observed increase in QTcF was dependent on temsavir concentration gskpro.com.

However, at the recommended therapeutic dose of this compound (600 mg twice daily), no clinically meaningful effect on the QTc interval has been observed gsk.comgskpro.com. Despite this, caution is advised when coadministering this compound with drugs known to carry a risk of Torsade de Pointes or in patients with a history of QTc prolongation or relevant pre-existing cardiac disease gskpro.comfda.gov. Elderly patients may be more susceptible to drug-induced QT interval prolongation fda.govrxlist.com.

A systematic evaluation of the University of Liverpool HIV Drug Interactions database indicated no significant or reported high potential for QTc prolongation when this compound is co-administered with many medications commonly used in HIV treatment or other antiretrovirals gsk.com. Combinations of greatest concern for additive QTc prolongation risk include several antiarrhythmics, and these are not recommended when this compound is used with boosted protease inhibitors or rilpivirine gsk.com.

Transporter Interactions (P-gp, BCRP, OATP1B1/3)

Temsavir, the active metabolite of this compound, interacts with several important drug transporters. These interactions can influence the pharmacokinetics of coadministered medications that are substrates for these transporters.

In vitro studies have shown that temsavir inhibits organic anion transporting polypeptides (OATP) 1B1 and OATP1B3, with IC50 values of 32 µM and 16 µM, respectively viivexchange.comeuropa.eueuropa.euviivhealthcare.com. Temsavir and its two metabolites, BMS-646915 and BMS-930644, also inhibit breast cancer resistance protein (BCRP), with IC50 values ranging from 3.5 to 35 µM viivexchange.comeuropa.eueuropa.euviivhealthcare.com. Based on these in vitro findings, temsavir is expected to affect the pharmacokinetics of drugs that are substrates of OATP1B1/3 or BCRP viivexchange.comeuropa.euviivhealthcare.com.

Temsavir is a substrate of P-glycoprotein (P-gp) and BCRP, but not of OATP1B1 or OATP1B3 viivexchange.comeuropa.euviivhealthcare.com. Its metabolism involves esterase-mediated hydrolysis and, to a lesser extent, CYP3A4 viivexchange.comviivhealthcare.comnih.gov.

Clinical drug interaction studies have confirmed the inhibitory effects of temsavir on these transporters. For example, coadministration of this compound with statins that are substrates of OATP1B1/3 or BCRP (such as rosuvastatin, atorvastatin, simvastatin, pitavastatin, and fluvastatin) can lead to increased plasma concentrations of the statin viivexchange.comeuropa.euviivhealthcare.comhiv.gov. Dose modifications or careful titration of these statins are recommended when coadministered with this compound europa.euviivhealthcare.com.

Studies have also shown that temsavir may increase the plasma concentrations of grazoprevir (B560101) and voxilaprevir, likely due to OATP1B1/3 inhibition viivexchange.comhiv.gov. Coadministration with elbasvir/grazoprevir is not recommended due to the potential for increased grazoprevir concentrations and a higher risk of ALT elevations viivexchange.comeuropa.eu.

While temsavir is a substrate of P-gp and BCRP, coadministration with strong inhibitors of these transporters (such as cobicistat and ritonavir) results in increased temsavir exposure, but this is generally not considered clinically significant at the therapeutic dose of this compound europa.eunih.govasm.org.

Long Term Outcome and Real World Effectiveness Studies

Extended Follow-up of Clinical Trials (e.g., BRIGHTE Study Week 240)

The Phase 3 BRIGHTE study is a pivotal international trial evaluating the safety and efficacy of fostemsavir in HTE adults viivhealthcare.comwikipedia.org. The study includes a Randomized Cohort (RC) of participants with 1 or 2 remaining fully active antiretrovirals and a Non-Randomized Cohort (NRC) of participants with no remaining fully active antiretrovirals natap.orgnih.gov. Extended follow-up data from the BRIGHTE study, including the Week 240 analysis, demonstrate the durable efficacy and continued immunological improvements associated with this compound-based therapy viivhealthcare.comclinicaloptions.comnih.gov.

At Week 240, the virologic response rate (HIV-1 RNA <40 copies/mL) by Snapshot analysis was 45% in the RC and 22% in the NRC natap.orgnih.gov. In the observed analysis, the virologic response rates were higher, with 82% in the RC and 66% in the NRC achieving viral suppression natap.orgnih.gov. These results indicate that a substantial proportion of HTE patients, even those with severely limited treatment options, can achieve and maintain viral suppression with this compound viivhealthcare.comnatap.org.

Immunological responses were also sustained through Week 240. The mean increase in CD4+ T-cell count from baseline was 296 cells/mm³ in the RC and 240 cells/mm³ in the NRC natap.orgnih.gov. The mean CD4+/CD8+ ratio also increased over time, reaching 0.60 in the RC and 0.32 in the NRC by Week 240 natap.orgnih.gov. These findings highlight the ability of this compound to facilitate clinically meaningful immune recovery in a population often characterized by advanced immunosuppression viivhealthcare.comnatap.orgfrontiersin.org.

Here is a summary of key virologic and immunologic outcomes from the BRIGHTE study at Week 240:

| Outcome | Randomized Cohort (RC) | Non-Randomized Cohort (NRC) |

| Virologic Response (<40 c/mL, Snapshot) | 45% natap.orgnih.gov | 22% natap.orgnih.gov |

| Virologic Response (<40 c/mL, Observed) | 82% natap.orgnih.gov | 66% natap.orgnih.gov |

| Mean Change in CD4+ T-cell Count (cells/mm³) | +296 natap.orgnih.gov | +240 natap.orgnih.gov |

| Mean CD4+/CD8+ Ratio | 0.60 natap.orgnih.gov | 0.32 natap.orgnih.gov |

Real-World Data Cohort Studies (e.g., OPERA Cohort)

Real-world data from cohorts such as the Observational Pharmaco-Epidemiology Research and Analysis (OPERA) cohort provide complementary information on the effectiveness of this compound in routine clinical care settings journalofsidvi.comoup.comresearchgate.net. These studies often include a broader representation of patients encountered in clinical practice compared to controlled trials.

Data from the OPERA cohort, examining individuals who initiated this compound-based regimens between July 2020 and September 2022, showed that virologic control was maintained in most individuals who were suppressed at baseline journalofsidvi.com. Among viremic patients at baseline, 52% with high CD4 counts and 33% with low CD4 counts achieved virologic suppression journalofsidvi.com. While the virologic response in viremic individuals in this real-world setting appeared lower than in the clinical trial, the data still support this compound as a valuable option for HTE patients journalofsidvi.com.

Here is a summary of virologic outcomes in the OPERA cohort:

| Baseline Virologic Status | Baseline CD4 Status | Achieved Virologic Suppression |

| Suppressed | Any | Maintained Suppression journalofsidvi.com |

| Viremic | High CD4 | 52% journalofsidvi.com |

| Viremic | Low CD4 | 33% journalofsidvi.com |

The BRIGHTE study included a diverse population of HTE adults, with representation across different ages, sexes, races, and geographic regions nih.govscientificarchives.comnatap.org. Subgroup analyses from BRIGHTE through Week 96 indicated that virologic response rates were similar across most baseline characteristics, although response rates were lowest in participants with very high baseline viral loads (≥100,000 copies/mL) and very low baseline CD4+ T-cell counts (<20 cells/µL) england.nhs.uknih.gov. However, even these subgroups showed improvements in virologic response over time nih.gov. The OPERA cohort also reflects the use of this compound in a heterogeneous population encountered in routine care oup.com.

Real-world data from the OPERA cohort through 6 and 12 months showed that most suppressed individuals maintained viral suppression oup.comresearchgate.net. Among viremic individuals, a proportion achieved viral suppression journalofsidvi.comoup.com. Immunological responses were also observed in the OPERA cohort, with the largest median increases in CD4+ count seen in suppressed individuals with low baseline CD4 counts researchgate.net. At 12 months, the median CD4+ increase in this subgroup was 66 cells/µL researchgate.net.

Impact on AIDS-Defining Events and Serious Adverse Events in Immunosuppressed Patients

In the BRIGHTE study, the majority of serious adverse events, AIDS-defining events, and deaths occurred in participants with baseline CD4+ T-cell counts <200 cells/mm³ viivexchange.com. However, achieving immunological recovery (CD4+ T-cell count ≥200 cells/mm³) was associated with reduced rates of AIDS-defining events and adverse events frontiersin.orgnih.govnih.gov. No new AIDS-defining events were reported after Week 48 in participants who achieved a CD4+ T-cell count ≥200 cells/mm³ frontiersin.orgviivexchange.comnih.govnih.gov. This underscores the critical role of immune recovery facilitated by this compound in reducing the risk of opportunistic infections and other severe complications in this vulnerable population.

Sustained Immunological Recovery and Reduced Comorbidities

The sustained increases in CD4+ T-cell counts and CD4+/CD8+ ratios observed in the BRIGHTE study through Week 240 indicate durable immunological recovery natap.orgnih.gov. This immune reconstitution is particularly important for HTE patients who often have advanced immunosuppression and multiple comorbidities nih.govscientificarchives.com. While the provided search results primarily focus on the impact of immune recovery on AIDS-defining events and adverse events, sustained immunological health is generally associated with a reduced risk of both AIDS-defining and non-AIDS-defining morbidities over the long term nih.gov. The improvements in CD4+ counts suggest a potential for a reduced burden of comorbidities associated with chronic inflammation and immune dysfunction in successfully treated HTE patients receiving this compound.

Emerging Research and Future Directions

Fostemsavir in Specific Subgroups of Heavily Treatment-Experienced Patients

Clinical data from the pivotal Phase 3 BRIGHTE study have been instrumental in evaluating the efficacy and safety of this compound in HTE adults with MDR HIV-1 infection who have limited treatment options. contagionlive.comabstract-archive.orgtga.gov.aunih.govnatap.orgtaylorandfrancis.comviivhealthcare.com The BRIGHTE study included a Randomized Cohort (RC) of participants with one or two remaining fully active antiretroviral (ARV) classes and a Non-Randomized Cohort (NRC) of participants with no remaining fully active approved ARV options. nih.govengland.nhs.uk

Subgroup analyses of the BRIGHTE study have provided valuable information on the response to this compound across diverse HTE populations. Virologic response rates (defined as HIV-1 RNA <40 copies/mL) at Week 96 in the RC were comparable across most subgroups based on demographic and key baseline disease characteristics. abstract-archive.orgviivhealthcare.com However, subgroups with well-established predictors of reduced response, such as high baseline viral loads and low baseline CD4 counts, showed lower virologic response rates. abstract-archive.orgengland.nhs.uk

Despite lower virologic response rates in certain subgroups, clinically meaningful immunologic improvements, as measured by increases in CD4+ T-cell counts, were observed across all subgroups, including those with very low baseline CD4 counts. abstract-archive.orgengland.nhs.uk For instance, participants in the RC with baseline CD4 counts < 20 cells/µL experienced a mean increase of 240 cells/µL at Week 96. abstract-archive.org Durable rates of virologic response were observed in older, Black, and female participants compared to their counterparts in the RC. abstract-archive.org

The BRIGHTE study demonstrated that this compound, in combination with optimized background therapy (OBT), resulted in durable virologic suppression and clinically meaningful improvements in CD4+ T-cell count and CD4+/CD8+ ratio in a population with advanced disease and MDR HIV-1 through Week 240. nih.gov

Table 8.1.1: Virologic Response (HIV-1 RNA <40 c/mL) at Week 96 in BRIGHTE Randomized Cohort Subgroups

| Subgroup Characteristic | Virologic Response Rate (%) |

| Overall RC | 60 viivhealthcare.comviivhealthcare.com |

| High Baseline Viral Load | Lower than overall abstract-archive.orgengland.nhs.uk |

| Low Baseline CD4 Count | Lower than overall abstract-archive.orgengland.nhs.uk |

| Older Participants | Comparable to counterparts abstract-archive.org |

| Black Participants | Comparable to counterparts abstract-archive.org |

| Female Participants | Comparable to counterparts abstract-archive.org |

Investigational Approaches for Monitoring and Predicting Response

Predicting the response to this compound-based therapy in HTE individuals presents challenges. nih.gov While temsavir (B1684575) resistance testing can identify resistance-associated polymorphisms (RAPs) in gp120, no relevant phenotypic cutoff or genotypic algorithms have been reliably derived thus far to predict response in HTE patients. nih.gov Therefore, pre-treatment temsavir resistance testing may be of limited benefit. nih.gov

Despite the challenges in predicting initial response based on baseline resistance, re-suppression after virologic failure has been observed in some participants in the BRIGHTE study, even with treatment-emergent genotypic and/or phenotypic evidence of reduced temsavir susceptibility. nih.gov Furthermore, substantial CD4+ T-cell count increases occurred even among participants with HIV-1 RNA ≥40 copies/mL at Week 240. nih.gov

Monitoring viral load is considered the most important test to determine treatment response. canjhealthtechnol.ca Clinical judgment is required to interpret results and guide treatment decisions, including considering discontinuation if there is a lack of response or evidence of resistance based on testing. canjhealthtechnol.cacanjhealthtechnol.ca

New Insights into HIV-1 Envelope Glycoprotein (B1211001) Dynamics and Inhibitor Binding

This compound is a prodrug that is converted to its active moiety, temsavir. tga.gov.autaylorandfrancis.comnih.govcanjhealthtechnol.caasm.org Temsavir is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120. tga.gov.autaylorandfrancis.comnih.govcanjhealthtechnol.caasm.orgmdpi.comasm.org Temsavir binds directly to gp120 near the CD4 binding site, preventing the initial interaction between the virus and host CD4+ T cells, thereby inhibiting viral attachment and entry. tga.gov.autaylorandfrancis.comnih.govcanjhealthtechnol.caasm.orgmdpi.comasm.org

Mechanistic and structural studies have provided insights into how temsavir interacts with gp120. nih.govmdpi.comresearchgate.net Temsavir binds to gp120 in a hydrophobic pocket below and on the opposite side of the β20-21 loop from the CD4 binding site. nih.gov This binding stabilizes the gp120 molecule in a "closed" or "State 1" conformation, which prevents the conformational rearrangements required for CD4 binding and subsequent viral entry. nih.govasm.orgasm.org At higher concentrations, temsavir binding can also allosterically interfere with CD4 binding. nih.gov

The mechanism of action of temsavir is distinct from other entry inhibitors that target co-receptor binding (e.g., maraviroc) or fusion (e.g., enfuvirtide). taylorandfrancis.comasm.org Amino acid substitutions at specific positions in gp120 have been identified as important determinants of viral susceptibility to temsavir, including S375, M426, M434, and M475, with T202 also recently described. nih.gov Different regions of gp120 interact to modify the temsavir binding pocket, and multiple amino acids play a role in determining susceptibility. nih.gov The extensive variability of HIV-1 gp120 contributes to the variable susceptibility of clinical isolates to temsavir. nih.gov Research also indicates that residues located far from the binding site can modulate the susceptibility of Env to small molecule inhibitors like temsavir by altering the conformational dynamics of Env. asm.org

Potential Role in Salvage Regimens and Combination Therapies

This compound plays a crucial role in salvage therapy regimens for HTE adults with MDR HIV-1 who have limited treatment options. contagionlive.comtga.gov.aunatap.orgtaylorandfrancis.comviivhealthcare.comcanjhealthtechnol.cacanjhealthtechnol.casci-hub.se It represents the first orally administered novel class developed for this indication since the approval of maraviroc (B1676071) and raltegravir (B610414) in 2007. contagionlive.com

In the BRIGHTE study, this compound was used in combination with individualized optimized background therapy (OBT). abstract-archive.orgnih.govviivhealthcare.comviivhealthcare.com OBT consisted of available ARVs that could be combined with this compound. abstract-archive.orgnih.gov The low potential for cross-resistance with other ARV classes makes this compound suitable for combination regimens in patients with extensive drug resistance. contagionlive.comviivhealthcare.commdpi.comasm.org

The availability of this compound provides a new treatment option for patients with multidrug resistance and intolerability to other medications. sci-hub.se Its favorable profile makes it a viable option in a salvage regimen. sci-hub.se

Pharmacoeconomic and Health Outcomes Research

Pharmacoeconomic studies evaluate the value of pharmaceutical interventions by comparing costs and outcomes to guide resource allocation. frontiersin.orgpropharmaresearch.com Cost-utility analyses, which measure outcomes in quality-adjusted life years (QALYs), are a common type of pharmacoeconomic study. propharmaresearch.com

Pharmacoeconomic evaluations of this compound in combination with OBT compared to OBT alone have been conducted in HTE adults with MDR HIV-1. canjhealthtechnol.canih.gov These analyses consider the costs of this compound and OBT and the health outcomes observed in clinical trials like BRIGHTE, such as viral load reduction and improvements in CD4+ count. canjhealthtechnol.canih.gov

However, there can be uncertainty in the pharmacoeconomic analyses, particularly regarding the long-term impact of short-term viral load reductions on patient health beyond the study period and the estimation of changes in CD4+ status. canjhealthtechnol.canih.gov These uncertainties can make it challenging to definitively determine the cost-effectiveness of this compound. canjhealthtechnol.canih.gov